molecular formula C11H10N4O2 B2639002 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone CAS No. 516521-85-0

2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone

Cat. No.: B2639002
CAS No.: 516521-85-0
M. Wt: 230.227
InChI Key: FZSTVQOIDMJBLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Preparation Methods

The synthesis of 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone typically involves the introduction of an azido group to an indole derivative. One common synthetic route includes the reaction of 5-methoxyindole with an appropriate azido reagent under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the azidation process .

Chemical Reactions Analysis

2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups under suitable conditions. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

2-Azido-1-(5-methoxy-1H-indol-3-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone include other indole derivatives such as:

Properties

IUPAC Name

2-azido-1-(5-methoxy-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c1-17-7-2-3-10-8(4-7)9(5-13-10)11(16)6-14-15-12/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSTVQOIDMJBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.